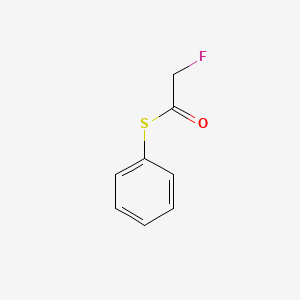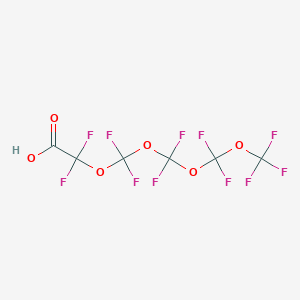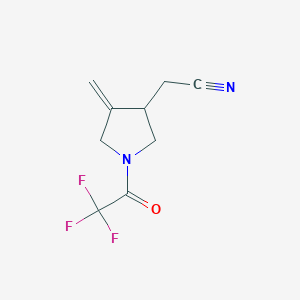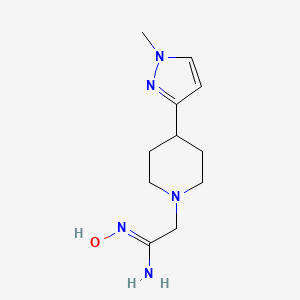
(Z)-N'-hydroxy-2-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)acetimidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-N’-hydroxy-2-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)acetimidamide is a complex organic compound that features a pyrazole ring, a piperidine ring, and an acetimidamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-hydroxy-2-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)acetimidamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Introduction of the piperidine ring: The pyrazole derivative is then reacted with a piperidine derivative, often through nucleophilic substitution or addition reactions.
Formation of the acetimidamide group:
Industrial Production Methods
Industrial production of (Z)-N’-hydroxy-2-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)acetimidamide would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
(Z)-N’-hydroxy-2-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)acetimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under thermal conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or alcohols.
科学研究应用
Chemistry
In chemistry, (Z)-N’-hydroxy-2-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)acetimidamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions, receptor binding, and other biochemical processes. Its ability to interact with specific molecular targets makes it valuable for understanding biological mechanisms and developing new therapeutic agents.
Medicine
In medicine, (Z)-N’-hydroxy-2-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)acetimidamide has potential applications as a drug candidate. Its unique structure and reactivity profile make it a promising lead compound for the development of new pharmaceuticals targeting various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings. Its chemical properties allow for the creation of materials with enhanced performance characteristics, such as increased durability and resistance to environmental factors.
作用机制
The mechanism of action of (Z)-N’-hydroxy-2-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)acetimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.
相似化合物的比较
Similar Compounds
1-methyl-1H-pyrazol-2-ium nitrate: This compound shares the pyrazole ring structure but differs in its overall molecular composition and properties.
(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone: This compound also contains a pyrazole ring but has different substituents, leading to distinct chemical and biological properties.
Uniqueness
(Z)-N’-hydroxy-2-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)acetimidamide is unique due to its combination of a pyrazole ring, a piperidine ring, and an acetimidamide group. This unique structure imparts specific chemical reactivity and biological activity, making it valuable for various applications in research and industry.
属性
分子式 |
C11H19N5O |
|---|---|
分子量 |
237.30 g/mol |
IUPAC 名称 |
N'-hydroxy-2-[4-(1-methylpyrazol-3-yl)piperidin-1-yl]ethanimidamide |
InChI |
InChI=1S/C11H19N5O/c1-15-5-4-10(13-15)9-2-6-16(7-3-9)8-11(12)14-17/h4-5,9,17H,2-3,6-8H2,1H3,(H2,12,14) |
InChI 键 |
QYFXCBDYBFNMHG-UHFFFAOYSA-N |
手性 SMILES |
CN1C=CC(=N1)C2CCN(CC2)C/C(=N/O)/N |
规范 SMILES |
CN1C=CC(=N1)C2CCN(CC2)CC(=NO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


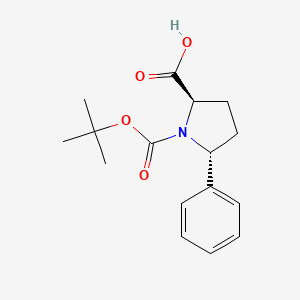
![2-(Methoxymethyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol](/img/structure/B13425377.png)
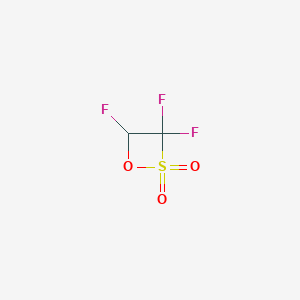

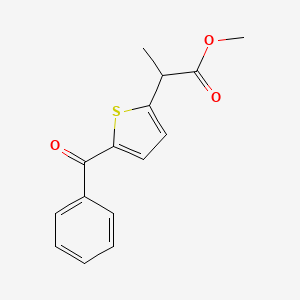
![1-[(6-Chloro-2-pyridinyl)methyl]-cyclobutanamine](/img/structure/B13425392.png)
![(3S,5aS,9aS,10aS)-3-Methyldecahydropyrazino[1,2-a]indole-1,4-dione](/img/structure/B13425394.png)
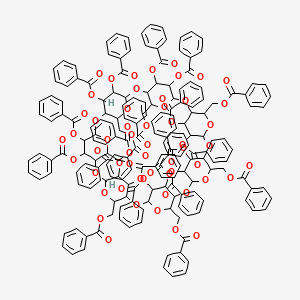
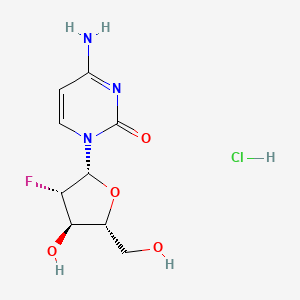
![[(1S,4R,7aS)-1-[(2R)-1-iodopropan-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl]oxy-tert-butyl-dimethylsilane](/img/structure/B13425430.png)
![ethyl 3-[[1-methyl-2-[[4-[(Z)-N'-(3-methylpentoxycarbonyl)carbamimidoyl]anilino]methyl]benzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B13425437.png)
